molecular formula C10H10ClFO3 B1307826 Ethyl (2-chloro-4-fluorophenoxy)acetate CAS No. 1716-85-4

Ethyl (2-chloro-4-fluorophenoxy)acetate

Cat. No. B1307826
CAS RN: 1716-85-4
M. Wt: 232.63 g/mol
InChI Key: RMTLJDPEVFSUKM-UHFFFAOYSA-N
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Description

Ethyl (2-chloro-4-fluorophenoxy)acetate is a chemical compound with the molecular formula C10H10ClFO3 and a molecular weight of 232.635 . It is also known by other names such as Acetic acid, (2-chloro-4-fluorophenoxy)-, ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl (2-chloro-4-fluorophenoxy)acetate consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms . The exact mass of the molecule is 232.030243 Da .

Scientific Research Applications

Synthesis and Crystallography

Ethyl (2-chloro-4-fluorophenoxy)acetate has been a subject of interest in crystallography and synthesis studies. For instance, the compound 2-(4-fluorophenoxy) acetic acid, synthesized using ethyl chloroacetate, has been examined for its crystal structure, stability, and reactivity through various techniques, including Hirshfeld surface analysis and 3D energy frameworks, revealing insights into its molecular interactions and chemical properties (Prabhuswamy et al., 2021).

Corrosion Inhibition

Research has explored the utility of derivatives of ethyl (2-chloro-4-fluorophenoxy)acetate in corrosion inhibition. A study evaluated the impact of these derivatives on corrosion processes in metal, identifying them as potent inhibitors with their mechanism and interaction with metal surfaces detailed through experimental and computational methods (Lgaz et al., 2017).

Antimicrobial and Analgesic Properties

Derivatives of ethyl (2-chloro-4-fluorophenoxy)acetate have been synthesized and assessed for their antimicrobial properties, offering promising avenues in the development of novel antimicrobial agents (Fuloria et al., 2009). Additionally, these derivatives have shown potential in the realm of analgesic and anti-inflammatory treatments, expanding the scope of this compound's applicability in therapeutic areas (Dewangan et al., 2015).

Molecular Imprinting and Analytical Applications

The compound has also found application in the field of analytical chemistry, particularly in molecular imprinting techniques for sensitive detection of certain pesticides in biological and environmental samples, showcasing its utility in environmental monitoring and safety (Omidi et al., 2014).

Stereoselective Synthesis

In the domain of organic synthesis, ethyl (2-chloro-4-fluorophenoxy)acetate and its isomers have been leveraged for stereoselective synthesis, illustrating its significance in the production of fine chemical intermediates and its role in facilitating complex synthetic procedures (Kluson et al., 2019).

properties

IUPAC Name

ethyl 2-(2-chloro-4-fluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTLJDPEVFSUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403738
Record name ethyl (2-chloro-4-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-chloro-4-fluorophenoxy)acetate

CAS RN

1716-85-4
Record name ethyl (2-chloro-4-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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